2-(2-Cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
2-(2-Cyanoethyl)-6-formylbicyclo[221]heptane-2-carbonitrile is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(2-Carboxyethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile.
Reduction: 2-(2-Aminoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with various molecular targets. The cyano and formyl groups can form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways. The rigid bicyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Shares the same bicyclic core but lacks the formyl group.
2-Norbornanecarbonitrile: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
2-(2-Cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both cyano and formyl groups, which enhance its reactivity and potential applications. The combination of these functional groups with the stable bicyclic core makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61757-80-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-6-formylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-3-1-2-12(8-14)6-9-4-10(7-15)11(12)5-9/h7,9-11H,1-2,4-6H2 |
InChI Key |
PLMOUCSSHQWAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=O)C(C2)(CCC#N)C#N |
Origin of Product |
United States |
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